N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 946252-32-0
VCID: VC4574366
InChI: InChI=1S/C23H17FN4O3/c24-16-9-7-14(8-10-16)13-28-21-15(4-3-11-26-21)12-18(23(28)31)22(30)27-19-6-2-1-5-17(19)20(25)29/h1-12H,13H2,(H2,25,29)(H,27,30)
SMILES: C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
Molecular Formula: C23H17FN4O3
Molecular Weight: 416.412

N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

CAS No.: 946252-32-0

Cat. No.: VC4574366

Molecular Formula: C23H17FN4O3

Molecular Weight: 416.412

* For research use only. Not for human or veterinary use.

N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide - 946252-32-0

Specification

CAS No. 946252-32-0
Molecular Formula C23H17FN4O3
Molecular Weight 416.412
IUPAC Name N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Standard InChI InChI=1S/C23H17FN4O3/c24-16-9-7-14(8-10-16)13-28-21-15(4-3-11-26-21)12-18(23(28)31)22(30)27-19-6-2-1-5-17(19)20(25)29/h1-12H,13H2,(H2,25,29)(H,27,30)
Standard InChI Key GPUWSFODGZCHIJ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F

Introduction

N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound belonging to the naphthyridine class, which is known for its diverse biological activities. This compound features a unique structure that includes a naphthyridine ring system, a carbamoyl group, and a fluorophenylmethyl moiety. Despite the lack of specific information on this exact compound in the provided search results, we can infer its potential properties and applications based on similar compounds and the general characteristics of naphthyridines.

Synthesis

The synthesis of compounds similar to N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step reactions. These may include condensation reactions to form the naphthyridine ring, followed by substitution reactions to introduce the carbamoyl and fluorophenylmethyl groups. Optimizing reaction conditions such as temperature, time, and reagent concentrations is crucial for maximizing yield and purity.

Biological Activities

Naphthyridines are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of a fluorophenylmethyl group and a carbamoyl group in N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide suggests potential interactions with enzymes or receptors, which could lead to therapeutic applications.

Biological ActivityDescription
Antimicrobial ActivityPotential activity against bacterial and fungal pathogens.
Anticancer ActivityPossible inhibition of cancer cell growth through interaction with cellular targets.

Research Findings

While specific research findings on N-(2-carbamoylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide are not available, studies on similar naphthyridine compounds have shown promising biological activities. For instance, naphthyridines have been explored as ligands for various receptors and have demonstrated potential in biomedical applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator